Methyl 2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate
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Overview
Description
Methyl 2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylate is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with a methyl ester group attached to one of the rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylate typically involves the hydrogenation of biphenyl derivatives. One common method is the Birch reduction, where biphenyl is reduced using lithium or sodium in liquid ammonia, followed by esterification with methanol .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of biphenyl derivatives under high pressure and temperature conditions. The process is optimized to achieve high yields and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated biphenyl derivatives.
Substitution: Halogenated or nitrated biphenyl compounds.
Scientific Research Applications
Methyl 2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer properties.
Mechanism of Action
The mechanism of action of Methyl 2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1,1’-biphenyl: Lacks the ester group, making it less reactive in certain chemical reactions.
Methyl 5-methyl-3’-nitro-3-oxo-1,2,3,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate: Contains additional functional groups, leading to different reactivity and applications.
Uniqueness
Methyl 2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science .
Properties
CAS No. |
61414-79-7 |
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Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
methyl 4-phenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C14H16O2/c1-16-14(15)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-7,13H,8-10H2,1H3 |
InChI Key |
PZKGMQHUKHNEGO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(=CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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